![molecular formula C13H10N4O3 B13939758 5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is a heterocyclic compound that combines a furan ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with the furan ring: The triazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole and pyridine rings are crucial for these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is unique due to the combination of its furan, triazole, and pyridine rings. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in medicinal chemistry or improving electronic properties in materials science.
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
methyl 5-(4-pyridin-3-yltriazol-1-yl)furan-2-carboxylate |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-4-5-12(20-11)17-8-10(15-16-17)9-3-2-6-14-7-9/h2-8H,1H3 |
InChI Key |
RVSSEYFJFOVWJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)N2C=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


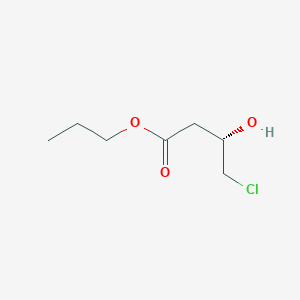
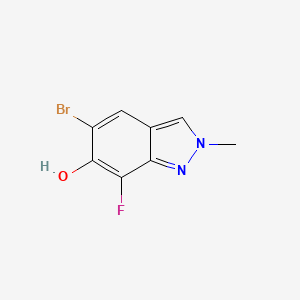

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
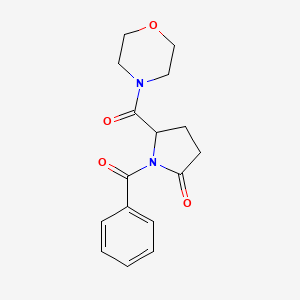
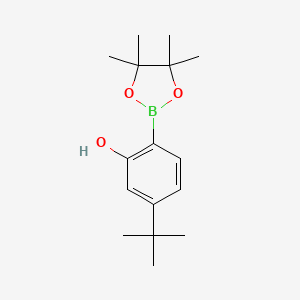
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)

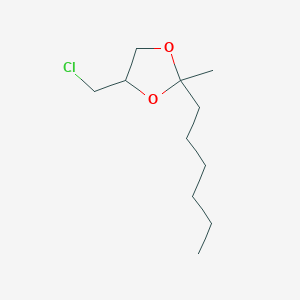
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
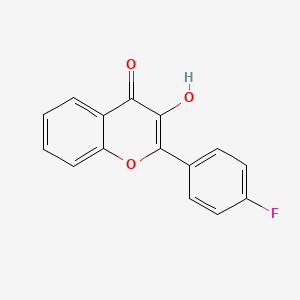
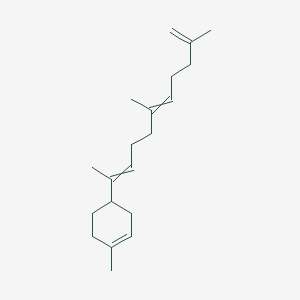

![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
